N-1-naphthyl-4-(phenoxymethyl)benzamide

Description

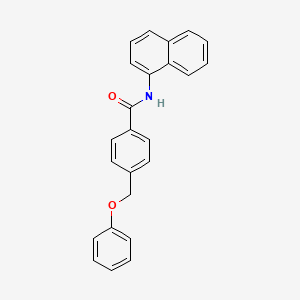

Structure

2D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-4-(phenoxymethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO2/c26-24(25-23-12-6-8-19-7-4-5-11-22(19)23)20-15-13-18(14-16-20)17-27-21-9-2-1-3-10-21/h1-16H,17H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVESLAPKWQDJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1 Naphthyl 4 Phenoxymethyl Benzamide

Retrosynthetic Analysis of N-1-naphthyl-4-(phenoxymethyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The most logical and common disconnection for this compound is at the amide bond (C-N bond). This primary disconnection yields two key precursors: 1-naphthylamine (B1663977) and 4-(phenoxymethyl)benzoic acid .

A secondary disconnection can be performed on the 4-(phenoxymethyl)benzoic acid intermediate at the ether linkage. This bond can be broken to reveal phenol (B47542) and a derivative of 4-methylbenzoic acid , such as 4-(bromomethyl)benzoic acid or its corresponding ester. These precursors represent the fundamental building blocks for the total synthesis of the target compound.

Classical Synthetic Routes for Benzamide (B126) Formation

The formation of the benzamide linkage is the cornerstone of the synthesis. This can be achieved through several classical methods, primarily involving the reaction between the carboxylic acid precursor and the amine precursor.

Amidation Reactions (e.g., coupling of carboxylic acids with amines)

The direct coupling of a carboxylic acid with an amine is one of the most frequently employed methods for amide bond formation in organic synthesis. This reaction, however, is not spontaneous due to the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. rsc.org To overcome this, activating agents or coupling reagents are required to convert the carboxylic acid's hydroxyl group into a better leaving group.

The synthesis of this compound via this method involves the reaction of 4-(phenoxymethyl)benzoic acid with 1-naphthylamine in the presence of a coupling agent. A wide array of such agents exists, each with its own mechanism and applications. researchgate.net

Common Coupling Reagents for Amidation:

| Coupling Agent | Full Name | Activator/Additive (if needed) | Byproduct Characteristics |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt or DMAP | Dicyclohexylurea (DCU), poorly soluble |

| EDC/EDCI | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt or HOAt | Water-soluble urea (B33335) derivative, easily removed |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Base (e.g., DIPEA) | Water-soluble |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Base (e.g., DIPEA) | Carcinogenic HMPA |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Base (e.g., DIPEA) | Avoids HMPA formation |

| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate (B1201080) | None | Borate-ester byproducts, can be removed with resin |

The general procedure involves dissolving the 4-(phenoxymethyl)benzoic acid, 1-naphthylamine, and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate aprotic solvent (e.g., DMF, DCM). The coupling agent, such as EDC, is then added, and the reaction is stirred at room temperature until completion. Boron-based reagents like B(OCH₂CF₃)₃ have also been shown to be effective for direct amidation, often requiring heating but providing high yields. nih.govacs.org

Another approach within this category is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . 4-(Phenoxymethyl)benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-(phenoxymethyl)benzoyl chloride. This highly reactive intermediate readily reacts with 1-naphthylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, yielding the final amide. researchgate.net

Ester Aminolysis Approaches

Aminolysis is the reaction of an amine with an ester to form an amide and an alcohol. This method can be used to synthesize this compound by first preparing a simple alkyl ester of 4-(phenoxymethyl)benzoic acid (e.g., methyl or ethyl ester). This ester is then treated with 1-naphthylamine.

The reaction mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon. chemistrysteps.comyoutube.com However, the alkoxy group (⁻OR) is a relatively poor leaving group, making this reaction less efficient than methods involving acyl chlorides or activated acids. chemistrysteps.com Consequently, aminolysis often requires high temperatures or prolonged reaction times to proceed to completion.

The reactivity can be enhanced by using phenoxide esters, as phenols are more acidic than alcohols, making the phenoxide a better leaving group. libretexts.org Additionally, enzymatic catalysis offers a green and highly specific alternative. Lipases have been shown to effectively catalyze the aminolysis of esters to produce amides under mild conditions, sometimes even outperforming chemical methods in terms of yield and selectivity. acs.orgresearchgate.net

Introduction of the Naphthyl Moiety

The naphthyl group is introduced into the final molecule via the precursor 1-naphthylamine (also known as α-naphthylamine). This primary aromatic amine is a widely available commercial chemical. Its synthesis is typically achieved through the nitration of naphthalene (B1677914) to form 1-nitronaphthalene, followed by catalytic hydrogenation (e.g., using a nickel or palladium catalyst) to reduce the nitro group to an amine. In the context of synthesizing the target compound, 1-naphthylamine acts as the key nucleophile that attacks the activated carbonyl carbon of the 4-(phenoxymethyl)benzoic acid derivative to form the amide bond. researchgate.netnih.gov

Introduction of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl moiety is incorporated through the synthesis of the precursor 4-(phenoxymethyl)benzoic acid . Several routes exist for its preparation.

A common and effective method is the Williamson ether synthesis . This involves reacting a salt of phenol (e.g., sodium phenoxide, generated by treating phenol with a base like sodium hydroxide) with an ester of 4-(halomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate. The phenoxide ion acts as a nucleophile, displacing the bromide to form the ether linkage. The resulting methyl 4-(phenoxymethyl)benzoate is then hydrolyzed, typically under basic (e.g., NaOH) or acidic (e.g., HCl) conditions, to yield the final 4-(phenoxymethyl)benzoic acid.

Another reported method involves the reaction of a phenoxide salt with phthalide (B148349) in the first stage. researchgate.netresearchgate.net

Comparison of Synthetic Routes to 4-(Phenoxymethyl)benzoic acid:

| Method | Starting Materials | Key Steps | Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Methyl 4-(bromomethyl)benzoate | 1. Ether formation. 2. Ester hydrolysis. | High yield, reliable, uses common reagents. |

| Phthalide Reaction | Potassium phenoxide, Phthalide | 1. Ring-opening etherification. | Direct formation of a benzoic acid derivative. researchgate.net |

| Oxidation | 4-Phenoxyacetophenone | Oxidation of the acetyl group. | Utilizes an oxidation reaction to form the carboxylic acid. |

Advanced Synthetic Strategies for this compound

Beyond classical methods, several advanced strategies could be employed for the synthesis of this compound, offering potential improvements in efficiency, atom economy, and environmental impact.

Transition Metal-Catalyzed Amidation: Modern catalysis offers direct amidation pathways that avoid stoichiometric activating agents. Catalysts based on metals like zirconium, titanium, or tantalum have been shown to facilitate the direct condensation of carboxylic acids and amines. rsc.orgresearchgate.net

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Protocols have been developed for N-amidation through radical aminocarbonylation, providing a novel route for amide bond formation under mild conditions. nih.gov

Enzymatic Synthesis: As mentioned in the context of aminolysis, enzymes, particularly lipases and engineered carboxylic acid reductases (CARs), are gaining traction for amide synthesis. researchgate.netnih.gov These biocatalysts operate with high selectivity, often in aqueous media, and can circumvent the need for protecting groups and harsh reagents, aligning with the principles of green chemistry.

Rearrangement Reactions: Innovative methods involving molecular rearrangements can also lead to amide bond formation. For instance, the rearrangement of nitrile imines, derived from hydrazonyl halides, can generate activated ester intermediates in situ, which then react with amines to form amides, obviating the need for external coupling reagents. acs.org

These advanced strategies, while not yet specifically documented for this compound, represent the forefront of amide synthesis and are theoretically applicable to its construction.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. jocpr.com In the context of benzamide synthesis, microwave heating can be employed to facilitate the coupling of a carboxylic acid and an amine.

For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 4-(phenoxymethyl)benzoic acid with 1-naphthylamine. This reaction could be conducted in a closed vessel under controlled temperature and pressure conditions, potentially in the absence of a solvent or using a high-boiling polar solvent. semanticscholar.orgresearchgate.net The use of microwave irradiation is known to be more efficient than conventional heating methods for similar amide bond formations. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically several hours | Often reduced to minutes jocpr.com |

| Energy Consumption | Higher, heats the entire apparatus | Lower, heats the reaction mixture directly jocpr.com |

| Yield | Variable, can be lower | Generally higher yields jocpr.com |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In benzamide synthesis, green approaches can be implemented through various strategies. One such strategy is the use of environmentally benign catalysts, such as boric acid, which can effectively promote the condensation reaction between a carboxylic acid and an amine, with water being the only byproduct. walisongo.ac.id

Another green approach is the use of solvent-free reaction conditions or the replacement of hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). chemmethod.comjksus.org For the synthesis of this compound, a green chemistry approach might involve the direct reaction of 4-(phenoxymethyl)benzoic acid and 1-naphthylamine with a catalytic amount of a solid acid catalyst under solvent-free conditions, thereby minimizing waste and environmental impact. walisongo.ac.id

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. scispace.com These reactions are highly efficient in terms of atom economy, time, and resources. scispace.com The synthesis of amidoalkyl naphthols through MCRs is a well-established process. researchgate.net

A hypothetical multi-component reaction for the synthesis of this compound could involve the condensation of 1-naphthylamine, 4-(phenoxymethyl)benzaldehyde, and a suitable acylating agent. This approach would allow for the rapid construction of the target molecule from simple and readily available starting materials. The development of such a reaction would be a significant advancement in the efficient synthesis of this and related benzamide structures.

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the final product are crucial steps in any synthetic process to ensure its purity and for accurate characterization. For a crystalline solid like this compound, common purification techniques employed in an academic setting include:

Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). semanticscholar.org By carefully selecting the solvent system, this compound can be effectively separated from unreacted starting materials and byproducts. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC). ijprs.com

Following purification, the identity and purity of the compound are confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ijprs.comnanobioletters.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of a lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize biological activity. nih.gov

Structural Modifications on the Naphthyl Ring System

The naphthyl ring of this compound offers several positions for structural modification. Introducing substituents onto the naphthyl ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. Synthetic strategies to achieve these modifications could involve:

Using Substituted Naphthylamines: Starting the synthesis with a pre-functionalized 1-naphthylamine (e.g., 4-bromo-1-naphthylamine or 4-phenyl-1-naphthylamine) would directly lead to the corresponding substituted analogue. mdpi.com

Electrophilic Aromatic Substitution: The naphthyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, although the position of substitution would be directed by the existing amide group.

Cross-Coupling Reactions: For analogues containing aryl or other functional groups, palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions could be employed on a halogenated precursor of the naphthyl ring. nih.gov

Table 2: Potential Analogues with Modifications on the Naphthyl Ring

| Substituent (R) on Naphthyl Ring | Potential Synthetic Precursor |

|---|---|

| -Br | 4-Bromo-1-naphthylamine |

| -NO2 | 4-Nitro-1-naphthylamine |

| -OCH3 | 4-Methoxy-1-naphthylamine |

Structural Modifications on the Phenoxymethyl Moiety

The phenoxymethyl moiety also provides opportunities for structural diversification. Modifications can be introduced on the phenyl ring or at the methylene (B1212753) bridge.

Substituents on the Phenyl Ring: Similar to the naphthyl ring, the phenyl ring of the phenoxymethyl group can be functionalized with various electron-donating or electron-withdrawing groups. This can be achieved by starting with a substituted phenol in the synthesis of the 4-(phenoxymethyl)benzoic acid precursor.

Alteration of the Methylene Bridge: The methylene (-CH2-) linker could be replaced with other functional groups, such as a carbonyl group (ketone) or a sulfonyl group, to investigate the importance of the ether linkage and the flexibility of the molecule.

Replacement of the Phenyl Group: The phenyl group could be replaced with other aromatic or heteroaromatic rings to explore different spatial arrangements and electronic properties.

The synthesis of these derivatives would allow for a systematic investigation of the structural requirements for any observed biological activity of the parent compound, this compound. mdpi.com

Substitutions on the Benzamide Core

The benzamide core of this compound offers two primary aromatic rings for substitution: the phenyl ring of the phenoxy group and the central benzene (B151609) ring of the benzamide moiety. Synthetic access to these derivatives typically begins with the preparation of a substituted 4-(phenoxymethyl)benzoic acid precursor, which is then activated and coupled with 1-naphthylamine.

The synthesis of the parent compound involves the coupling of 1-naphthylamine with benzoyl chloride in a solvent like dichloromethane (B109758) with a base such as triethylamine. nih.govresearchgate.net A similar procedure can be used for derivatives, starting with appropriately substituted precursors. The required 4-(phenoxymethyl)benzoic acid can be synthesized by reacting a substituted phenol with a suitable 4-methylbenzoic acid derivative or by reacting a phenol with p-chlorobenzoic acid under basic conditions.

Research on related phenoxybenzamides has shown that substitutions on the phenoxy ring can significantly influence biological activity. researchgate.net For instance, introducing electron-withdrawing groups like fluoro or trifluoromethyl, or electron-donating groups such as methyl or methoxy, can alter the electronic properties and steric profile of the entire molecule. These modifications can impact receptor binding affinity and pharmacokinetic properties.

Substitutions can also be introduced on the central benzamide ring, although this can be more synthetically challenging without altering the key 1,4-substitution pattern of the phenoxymethyl and amide groups.

Below is a table of potential derivatives based on substitutions to the benzamide core.

Table 1: Potential Derivatives via Substitution on the Benzamide Core This table is interactive. You can sort and filter the data.

| Derivative Name | Substituted Ring | Position of Substitution | Substituent Group | Rationale for Modification |

|---|---|---|---|---|

| N-1-naphthyl-4-((4-fluorophenoxy)methyl)benzamide | Phenoxy | 4 | Fluoro (-F) | Introduce a halogen bond donor, alter electronics. |

| N-1-naphthyl-4-((4-chlorophenoxy)methyl)benzamide | Phenoxy | 4 | Chloro (-Cl) | Increase lipophilicity, potential for halogen bonding. |

| N-1-naphthyl-4-((4-methylphenoxy)methyl)benzamide | Phenoxy | 4 | Methyl (-CH3) | Add lipophilic bulk, potential hydrophobic interactions. |

| N-1-naphthyl-4-((3-methoxyphenoxy)methyl)benzamide | Phenoxy | 3 | Methoxy (-OCH3) | Add a hydrogen bond acceptor, alter electronics. |

| N-1-naphthyl-4-((4-trifluoromethylphenoxy)methyl)benzamide | Phenoxy | 4 | Trifluoromethyl (-CF3) | Strong electron-withdrawing group, can improve metabolic stability. |

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to create new molecules with similar biological properties but potentially improved potency, selectivity, or metabolic stability. This involves exchanging an atom or group with another that has a similar size, shape, and electronic configuration.

For this compound, several isosteric modifications can be envisioned:

Amide Bond Replacements: The central amide bond is a key structural feature, but it can be susceptible to hydrolysis by proteases. Replacing it with more stable mimics is a common strategy. A classic isostere is the thioamide, where the carbonyl oxygen is replaced by sulfur. researchgate.net Other bioisosteres for the amide group include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles, which can mimic the hydrogen bonding properties of the amide.

Aromatic Ring Equivalents: The phenyl and naphthyl rings can be replaced by various heteroaromatic systems. For example, the benzene ring of the benzamide could be replaced with pyridine to introduce a basic nitrogen atom, potentially altering solubility and receptor interactions. The naphthyl group could be substituted with other bicyclic systems like quinoline, indole, or benzofuran (B130515) to explore different steric and electronic requirements at that position. Studies on related naphthalene-containing compounds have explored such modifications. nih.gov

Table 2: Potential Isosteric and Bioisosteric Replacements This table is interactive. You can sort and filter the data.

| Original Group | Replacement Group | Resulting Moiety | Rationale |

|---|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | N-1-naphthyl-4-(phenoxymethyl)benzothioamide | Alter hydrogen bonding capacity and electronic character. |

| Amide (-CONH-) | 1,3,4-Oxadiazole | 1-(5-(4-(phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-yl)naphthalene | Improve metabolic stability, act as amide mimic. |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | N-1-naphthyl-4-(phenoxymethyl)benzenesulfonamide | Change geometry and hydrogen bonding properties. |

| Benzamide Phenyl Ring | Pyridine Ring | N-1-naphthyl-6-(phenoxymethyl)nicotinamide | Introduce a hydrogen bond acceptor, modify solubility and PK properties. |

Probing Linker Length and Flexibility

The phenoxymethyl linker (-CH2-O-) that connects the two aromatic systems of the benzamide core plays a critical role in defining the spatial orientation of these groups. Modifying its length, flexibility, and composition is a key strategy for optimizing molecular conformation.

Linker Length: The length of the linker can be systematically varied. Homologation by adding methylene units to create ethoxy (-CH2-CH2-O-) or propoxy (-CH2-CH2-CH2-O-) linkers would increase the distance between the phenyl and benzamide rings, allowing the molecule to adopt different conformations and access different binding pockets.

Linker Flexibility: Conversely, introducing rigidity can lock the molecule into a more favorable conformation, potentially increasing affinity and selectivity. This could be achieved by replacing the flexible methylene group with a constrained unit, such as a cyclopropane (B1198618) ring.

Linker Composition: The ether oxygen atom itself can be replaced. Substituting it with a sulfur atom would yield a thiomethyl ether (-S-CH2-), which has a different bond angle and lipophilicity compared to the ether. Further oxidation could yield sulfoxide (B87167) (-SO-CH2-) or sulfone (-SO2-CH2-) linkers, introducing polar hydrogen bond acceptors. prepchem.com Replacing the oxygen with a nitrogen atom would create an aminomethyl linker (-NH-CH2-), introducing a basic center and a hydrogen bond donor.

Table 3: Potential Modifications to the Linker This table is interactive. You can sort and filter the data.

| Modification Type | Original Linker | Modified Linker | Resulting Compound Name (example) | Rationale |

|---|---|---|---|---|

| Length Extension | -O-CH2- | -O-CH2-CH2- | N-1-naphthyl-4-(2-phenoxyethyl)benzamide | Increase distance and flexibility between aromatic systems. |

| Rigidity Increase | -CH2- | trans-cyclopropyl | N-1-naphthyl-4-((2-phenylcyclopropyl)methoxy)benzamide | Restrict conformational freedom to find optimal orientation. |

| Atom Replacement | -O-CH2- | -S-CH2- | N-1-naphthyl-4-((phenylthio)methyl)benzamide | Alter bond angle, size, and lipophilicity. |

| Atom Replacement | -O-CH2- | -SO2-CH2- | N-1-naphthyl-4-((phenylsulfonyl)methyl)benzamide | Introduce a polar hydrogen-bond acceptor. prepchem.com |

Spectroscopic Characterization and Structural Elucidation of N 1 Naphthyl 4 Phenoxymethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of a molecule's structure.

¹H NMR Analysis for Proton Environment Mapping

The ¹H NMR spectrum of N-1-naphthyl-4-(phenoxymethyl)benzamide provides information on the chemical environment of the hydrogen atoms. In a typical analysis, the spectrum would be expected to show distinct signals corresponding to the aromatic protons of the naphthyl and phenyl rings, the methylene (B1212753) protons of the phenoxymethyl (B101242) group, and the amide proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit complex multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their positions on the rings. The two protons of the methylene bridge (-O-CH₂-) would likely appear as a singlet.

¹³C NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the amide group is characteristically found at a downfield position. The carbon atoms of the naphthyl and phenyl rings would appear in the aromatic region, while the methylene carbon would be observed in the aliphatic region.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to assign the signals to specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This would allow for the unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Amide N-H stretching vibration, often a sharp to medium peak. |

| C=O Stretch | 1630-1680 | Amide I band (carbonyl stretch), a strong absorption. |

| C-N Stretch | 1210-1335 | Amide C-N stretching vibration. |

| C-O-C Stretch | 1000-1300 | Ether linkage stretching vibrations. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1400-1600 | In-plane stretching vibrations of the aromatic rings. |

These characteristic peaks provide strong evidence for the presence of the amide, ether, and aromatic functionalities within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides its molecular weight and information about its structure through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and the ether linkage, resulting in characteristic fragment ions. For example, the loss of the naphthylamino group or the phenoxy group would produce significant peaks in the spectrum. The fragmentation of the benzamide (B126) moiety itself can lead to the formation of a benzoyl cation, which further fragments to a phenyl cation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₂₄H₁₉NO₂), the exact mass can be calculated. An experimentally determined HRMS value that matches this calculated exact mass would provide unambiguous confirmation of the molecular formula of the compound.

Spectroscopic and Crystallographic Analysis of this compound

Comprehensive searches for experimental FT-IR, ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction data for this compound did not yield specific results for this compound. The available information pertains to structurally related but distinct molecules, such as N-(1-naphthyl)-4-methyl-benzamide or N-1-naphthylbenzamide. While these compounds share core structural motifs—the N-1-naphthyl group and the benzamide linkage—the absence of the 4-(phenoxymethyl) substituent fundamentally alters their chemical and physical properties, making their spectroscopic and crystallographic data inapplicable for the target compound.

For a scientifically accurate characterization as requested, direct experimental analysis of a synthesized and purified sample of this compound would be required. Such an analysis would typically involve the following:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the N-H stretch, the amide C=O stretch, C-O-C ether linkages, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to map the proton and carbon environments, confirming the connectivity of the naphthyl, phenoxymethyl, and benzamide moieties through chemical shifts, coupling constants, and signal integrations.

Mass Spectrometry (MS): To determine the precise molecular weight and establish the molecular formula. Fragmentation patterns could further corroborate the proposed structure.

Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique would provide definitive proof of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Without access to such peer-reviewed and published experimental data, it is not possible to generate the detailed, data-driven article as outlined in the request.

Computational Chemistry and Molecular Modeling of N 1 Naphthyl 4 Phenoxymethyl Benzamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to understand the intrinsic properties of the molecule, such as its electronic structure and conformational stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For a compound like N-1-naphthyl-4-(phenoxymethyl)benzamide, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can elucidate the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. A smaller energy gap suggests higher reactivity. The analysis of molecular electrostatic potential (MEP) maps further reveals the charge distribution, highlighting electron-rich areas (typically colored red) that are prone to electrophilic attack and electron-poor areas (colored blue) that are susceptible to nucleophilic attack. In similar benzamide (B126) structures, the carbonyl oxygen and aromatic rings often represent key sites for molecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Correlates with the ability to donate electrons |

| LUMO Energy | -1.8 eV | Correlates with the ability to accept electrons |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability |

Note: The data in this table is illustrative and based on typical values for related aromatic amide compounds.

The flexibility of this compound arises from the possible rotations around its single bonds, particularly the amide linkage and the ether bond of the phenoxymethyl (B101242) group. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is essential for drug discovery and for understanding potential mechanisms of action.

In a typical molecular docking workflow, the three-dimensional structure of this compound is placed into the binding site of a target protein. mdpi.com The process evaluates numerous possible binding poses and scores them based on factors like binding energy and intermolecular forces.

The analysis of the best-scoring poses reveals specific interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com For a molecule like this compound, key interactions would likely include:

Hydrogen Bonds: The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively, forming strong connections with polar amino acid residues like serine or glutamine. researchgate.net

Hydrophobic Interactions: The extensive aromatic systems of the naphthyl and phenyl rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues such as tyrosine, phenylalanine, or isoleucine. researchgate.net

Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Result | Description |

|---|---|---|

| Docking Score | -9.5 kcal/mol | Predicts the binding affinity of the ligand to the receptor. |

| Interacting Residues | TYR 252, ILE 100, SER 353, PHE 381 | Amino acids in the binding pocket that form key interactions. |

| Hydrogen Bonds | N-H···O (SER 353) | Specific hydrogen bond interactions stabilizing the complex. |

Note: This data is for illustrative purposes.

By docking this compound against a library of known protein structures, potential biological targets can be identified. Docking studies on structurally related naphthyl and benzamide derivatives have shown inhibitory activity against a range of enzymes. For instance, various naphthyl derivatives have been investigated as inhibitors of viral proteases like SARS-CoV papain-like protease (PLpro), while other benzamide compounds have been studied as anti-inflammatory agents by targeting enzymes like cyclooxygenase-II (COX-2). researchgate.netnih.gov Bacterial enzymes, such as penicillin-binding proteins, have also been explored as potential targets for related heterocyclic compounds. nih.gov These findings suggest that this compound could be screened against similar targets to explore its therapeutic potential.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the ligand-protein complex and to observe the conformational flexibility of both the ligand and its target. nih.gov

An MD simulation begins with the docked complex, which is then placed in a simulated physiological environment (e.g., a water box with ions). The simulation calculates the movements of every atom over a period, typically nanoseconds to microseconds, by solving Newton's equations of motion.

Analysis of the MD trajectory provides insights into:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Flexibility of the Molecule: The root-mean-square fluctuation (RMSF) of individual atoms or residues reveals which parts of the protein and ligand are rigid and which are flexible. This can highlight dynamic conformational changes that occur upon binding.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, throughout the simulation, confirming their importance for binding stability. researchgate.net

Table 3: Representative Parameters and Outputs of an MD Simulation

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

| Protein RMSD | 1.5 - 3.0 Å | Measures the stability of the protein structure over time. |

| Ligand RMSD | < 2.0 Å | Measures the stability of the ligand's position in the binding site. |

Note: This data is illustrative and represents typical findings in MD simulations of ligand-protein complexes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov This model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points: hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For a series of benzamide derivatives, a pharmacophore model would be generated by aligning the three-dimensional structures of known active compounds and identifying the common chemical features responsible for their biological activity. nih.gov This consensus model then serves as a 3D query for virtual screening, a computational technique used to search large libraries of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to bind to the target of interest. nih.govmdpi.com

Virtual screening can be conceptualized as a filtering process, narrowing down vast chemical spaces, which can contain millions of compounds, to a manageable number of promising candidates for further experimental testing. frontiersin.orgnih.gov The process begins with the generation of the pharmacophore hypothesis and is followed by the screening of databases like ZINC or Asinex. mdpi.comfrontiersin.org The "hit" compounds are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding modes and affinities with greater accuracy. nih.gov

Table 1: Illustrative Pharmacophore Features for a Benzamide Analog Series

| Feature Type | Number of Features | Geometric Constraints (Å) |

| Aromatic Ring (R) | 2 | Distance R1-R2: 5.0-7.5 |

| Hydrogen Bond Donor (D) | 1 | Distance D1-R1: 3.0-4.5 |

| Hydrogen Bond Acceptor (A) | 1 | Distance A1-R2: 4.0-6.0 |

| Hydrophobic Group (H) | 1 | Distance H1-A1: 2.5-4.0 |

This table represents a hypothetical pharmacophore model derived from a series of active benzamide compounds, illustrating the types and spatial relationships of key chemical features.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.comsemanticscholar.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. atlantis-press.com These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

Two-dimensional QSAR (2D-QSAR) models are the classical approach, establishing a relationship between biological activity and various physicochemical descriptors that can be calculated from the 2D representation of the molecule. nih.gov These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., LogP), and topological indices that describe molecular branching and shape. nih.gov

The development of a 2D-QSAR model typically involves:

Data Set Selection: A series of compounds with a range of biological activities is chosen. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. nih.gov

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a linear equation that relates a selection of descriptors to the biological activity. brieflands.comnih.gov

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and validation techniques. nih.gov

For this compound derivatives, a 2D-QSAR study could reveal, for instance, that increased hydrophobicity in a certain region of the molecule and the presence of an electronegative atom at another specific position are positively correlated with higher activity.

Table 2: Example of Descriptors Used in a 2D-QSAR Model for Benzamide Analogs

| Descriptor | Descriptor Type | Correlation with Activity | Statistical Significance (p-value) |

| ClogP | Hydrophobic | Positive | < 0.05 |

| Molar Refractivity (CMR) | Steric | Positive | < 0.05 |

| Dipole Moment | Electronic | Negative | > 0.05 |

| Topological Polar Surface Area (TPSA) | Lipophilic | Negative | < 0.05 |

This table illustrates a hypothetical set of descriptors that might be found to be significant in a 2D-QSAR model for a series of benzamide derivatives, indicating their general type and correlation with biological activity.

Three-dimensional QSAR (3D-QSAR) models extend the principles of QSAR by considering the three-dimensional properties of the molecules. rutgers.edu Unlike 2D-QSAR, these methods require the 3D alignment of the studied compounds according to a common pharmacophore or structural template. rutgers.edu The aligned molecules are then placed in a 3D grid, and the steric and electrostatic fields produced by each molecule are calculated at the grid points.

A widely used 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.gov In CoMFA, the steric and electrostatic interaction energies are calculated between a probe atom and each molecule in the dataset. These energy values are then used as descriptors in a partial least squares (PLS) regression analysis to build a relationship with the biological activity. nih.gov The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in 3D space where modifications to the steric or electrostatic properties of the molecules are predicted to increase or decrease activity. nih.govnih.gov For this compound, a 3D-QSAR model could suggest that bulky, hydrophobic substituents are favored near the naphthyl ring, while electron-donating groups are preferred on the phenoxymethyl moiety to enhance biological activity.

Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its potential to become a successful drug. A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or toxicity. nih.gov Computational methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and drug-likeness are therefore essential for filtering out compounds with undesirable characteristics. nih.gov

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. nih.gov A well-known guideline for assessing drug-likeness is Lipinski's Rule of Five, which identifies four simple physicochemical parameter ranges associated with good oral absorption.

Table 3: Lipinski's Rule of Five Parameters

| Parameter | Guideline |

| Molecular Weight (MW) | ≤ 500 g/mol |

| LogP (octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

This table outlines the key parameters of Lipinski's Rule of Five, a widely used filter for predicting drug-likeness.

Beyond these simple rules, numerous computational models are available to predict a wide range of ADME properties. nih.gov These models use QSAR-like approaches or machine learning algorithms to correlate molecular structure with properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govnih.gov For this compound, these predictive tools can provide an early assessment of its pharmacokinetic profile, guiding modifications to improve its bioavailability and metabolic stability. researchgate.net

Table 4: Predicted ADME Properties for a Hypothetical Benzamide Derivative

| ADME Property | Predicted Value | Acceptable Range |

| Aqueous Solubility (logS) | -3.5 | > -4.0 |

| Blood-Brain Barrier Permeation | Low | Varies by target |

| Human Intestinal Absorption | 95% | > 80% |

| P-glycoprotein Substrate | No | - |

| CYP2D6 Inhibitor | No | - |

This table provides an example of a computational ADME profile for a hypothetical drug candidate, showing predicted values for key pharmacokinetic parameters against generally accepted ranges for orally available drugs.

In Vitro Biological Evaluation and Target Identification

Enzyme Inhibition/Modulation Assays

The biological evaluation of compounds structurally related to N-1-naphthyl-4-(phenoxymethyl)benzamide has centered on several key enzyme systems implicated in various pathological conditions.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical for regulating levels of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

While specific data on this compound is not available, research on structurally similar molecules highlights the potential of this scaffold. For instance, a series of N-(1-benzylpiperidine) benzamides incorporating a naphthalene (B1677914) moiety were synthesized and evaluated for their cholinesterase inhibitory activity. One lead compound, a methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (B126) (referred to as 7b), demonstrated potent dual inhibition of both AChE and BChE. Kinetic studies revealed that this analog inhibits AChE in a non-competitive manner and BChE through a mixed-inhibition model.

Another related hybrid compound, N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide, which combines structural features of a PPARγ agonist and the AChE inhibitor donepezil, was found to be a moderate inhibitor of human AChE.

Table 1: Cholinesterase Inhibition by a Naphthalene-Containing Benzamide Analog

| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|---|

| Compound 7b | AChE | 0.176 | 0.21 | Non-competitive |

| BChE | 0.47 | 0.15 | Mixed |

Data sourced from a study on methoxy-naphthyl linked N-(1-benzylpiperidine) benzamides.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. Their inhibition has emerged as a promising strategy in cancer therapy. Benzamide derivatives are a known class of HDAC inhibitors.

Specific inhibitory data for this compound against HDACs is not present in the surveyed literature. However, studies on other benzamide derivatives show that the structure can be tuned for potent HDAC inhibition. For example, research into benzamide derivatives unrelated to other known inhibitors found active compounds with IC₅₀ values in the 2-50 µM range. Structure-activity relationship studies on these compounds indicated that a 2'-substituent (amino or hydroxy group) on the anilide moiety was essential for activity. Furthermore, within the broader class of HDAC inhibitors, those containing a benzamide functional group with a pyridyl cap have been identified as particularly effective agents.

Enoyl-ACP Reductase (InhA) Inhibition

Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a vital enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is essential for building the mycobacterial cell wall.

Direct inhibition data for this compound against InhA was not found. However, a compound with high structural similarity, 4-phenoxybenzamide adenine (B156593) dinucleotide, has been synthesized and evaluated. This NAD analogue was designed to mimic the isoniazid-NAD adduct that inhibits InhA. The study reported that this 4-phenoxybenzamide derivative inhibits M. tuberculosis InhA with moderate potency. This suggests that the 4-phenoxymethylbenzamide portion of the target compound could potentially interact with the InhA active site.

Table 2: InhA Inhibition by a 4-Phenoxybenzamide Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 4-phenoxybenzamide adenine dinucleotide | M. tuberculosis InhA | 27 |

Data sourced from a study on NAD analogues as InhA inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Its inhibition is a therapeutic target for cancer and autoimmune diseases.

No studies directly linking this compound to DHODH inhibition were identified. Research in this area has identified other inhibitors, such as the compound H-006, which potently inhibits human DHODH activity in vitro. While these identified inhibitors are not close structural analogs, their study confirms that enzyme inhibition can suppress cancer cell growth, establishing DHODH as a valid target for therapeutic intervention.

Topoisomerase I/II Inhibition

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (TopoIV), are responsible for managing DNA topology during replication and are validated antibacterial targets.

While no data exists for this compound, a sub-series of tricyclic novel bacterial topoisomerase inhibitors (NBTIs) featuring a benzamide linkage has been investigated. One such amide, compound 1a, was a potent dual-target inhibitor of S. aureus DNA gyrase and TopoIV, with IC₅₀ values of 150 nM and 653 nM, respectively. These findings indicate that the benzamide functional group can be a key interacting element for potent inhibition of bacterial topoisomerases.

Table 3: Topoisomerase Inhibition by a Tricyclic Amide Analog

| Compound | Target Enzyme | Target Activity | IC₅₀ (nM) |

|---|---|---|---|

| Amide 1a | S. aureus DNA Gyrase | Supercoiling | 150 |

| S. aureus TopoIV | Decatenation | 653 |

Data sourced from a study on tricyclic NBTIs.

Other Enzyme Systems Based on Structural Analogs (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels.

Although this compound has not been specifically tested against these enzymes, various structurally diverse compounds have been shown to inhibit them. For example, amidoxime (B1450833) derivatives and certain plant extracts have demonstrated inhibitory activity against both α-amylase and α-glucosidase. Studies have shown that compounds with stronger inhibitory effects on α-glucosidase compared to α-amylase may offer a better therapeutic profile with fewer gastrointestinal side effects. The broad range of chemical structures capable of inhibiting these enzymes suggests that the this compound scaffold could potentially exhibit such activity, though experimental validation is required.

Receptor Binding and Modulation Studies

There is no specific information available in the reviewed literature regarding the receptor binding and modulation activities of this compound. Studies on analogous compounds suggest that benzamide derivatives can interact with various receptors. For instance, certain benzamides have been investigated as selective 5-HT4 receptor agonists, while others have been designed as delta opioid receptor agonists. nih.govnih.gov However, without direct experimental data, the binding profile and any potential modulatory effects of this compound on receptors such as PPARδ/γ or 5-HT4 remain undetermined.

Cell-Based Assays

Comprehensive cell-based assay data for this compound is not available in the public domain. The following sections detail the types of assays that would be relevant for a compound of this nature, based on the activities observed in structurally related molecules.

Antiproliferative Activity against Cancer Cell Lines

The potential of this compound as an antiproliferative agent has not been specifically documented. Research on other novel benzamide and naphthyridine derivatives has shown significant growth inhibition in various human cancer cell lines, including SW620, HL60, MCF-7, HeLa, and K562. nih.govnih.gov These studies form a basis for hypothesizing that this compound could possess similar properties, but this remains to be experimentally verified.

Antiproliferative Activity Data

| Compound | Cell Line | Measured Activity (e.g., IC50) |

| This compound | SW620 | No data available |

| This compound | HL60 | No data available |

| This compound | MCF-7 | No data available |

| This compound | HeLa | No data available |

| This compound | K562 | No data available |

Antibacterial Activity

There is no published data on the antibacterial activity of this compound against key pathogens such as Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv, or Pseudomonas aeruginosa. The broader family of benzamide derivatives has been a source of compounds with notable antimicrobial effects. nanobioletters.com For example, some N-naphthoyl-phenylglyoxamide-based mimics have been evaluated as novel antimicrobial agents. rsc.org However, the specific efficacy of this compound in this regard is unknown.

Antibacterial Activity Data

| Compound | Bacterial Strain | Measured Activity (e.g., MIC) |

| This compound | Staphylococcus aureus | No data available |

| This compound | Escherichia coli | No data available |

| This compound | Mycobacterium tuberculosis H37Rv | No data available |

| This compound | Pseudomonas aeruginosa | No data available |

Antiviral Activity

Specific antiviral screening results for this compound against viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV-1), Coxsackie virus B3, or Respiratory Syncytial Virus (RSV) are not present in the available literature. While some N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for other enteroviruses, the activity of the specific compound has not been reported. nih.gov

Antiviral Activity Data

| Compound | Virus | Measured Activity (e.g., IC50, EC50) |

| This compound | HCV | No data available |

| This compound | HIV-1 | No data available |

| This compound | Coxsackie virus B3 | No data available |

| This compound | RSV | No data available |

Anti-malarial Activity

Anti-malarial Activity Data

| Compound | Parasite Strain | Measured Activity (e.g., IC50) |

| This compound | Plasmodium falciparum | No data available |

Anti-inflammatory Activity

While there is no specific data on the anti-inflammatory properties of this compound, the benzamide class of compounds has been noted for its anti-inflammatory potential. nih.gov Studies on other novel N-phenylcarbamothioylbenzamides have shown anti-inflammatory activity and inhibition of prostaglandin (B15479496) E2. nih.gov This suggests a potential avenue for future research into this compound, but currently, no experimental evidence is available.

Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the in vitro biological evaluation, effects on cellular pathways, or the mechanistic investigations at the cellular level for the compound This compound .

Therefore, it is not possible to provide a detailed article on the specific topics requested in the outline, as no research data appears to be publicly available for this particular compound concerning:

Mechanistic Investigations at the Cellular Level (e.g., specific protein interactions, pathway modulation)

To generate a scientifically accurate and informative article as per the instructions, data from peer-reviewed studies on this compound would be required. Without such data, any discussion on its biological effects would be speculative and would not meet the required standards of accuracy.

Structure Activity Relationship Sar Studies of N 1 Naphthyl 4 Phenoxymethyl Benzamide Derivatives

Impact of Naphthyl Ring Substitutions on Biological Activity

The N-1-naphthyl group is a critical component for the biological activity of this class of compounds. While direct SAR studies on N-1-naphthyl-4-(phenoxymethyl)benzamide are not extensively documented in publicly available literature, inferences can be drawn from related series of VLA-4 antagonists and other biologically active naphthyl derivatives.

In studies of related N-acyl-phenylalanine derivatives, the nature and position of substituents on the aromatic ring system that binds to the protein can significantly impact potency. nih.gov For instance, in various series of VLA-4 antagonists, the introduction of small, lipophilic groups on aromatic rings can enhance binding affinity. It is hypothesized that substitutions on the naphthyl ring of this compound would modulate its interaction with the binding pocket of VLA-4.

Furthermore, research on naphthyl derivatives as inhibitors of other enzymes, such as SARS-CoV papain-like protease (PLpro), has shown that the substitution pattern on the naphthyl ring is crucial for activity. nih.gov These studies suggest that both electronic and steric factors of the substituents play a role. For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring system, thereby affecting its binding properties.

A systematic exploration of substitutions on the naphthyl ring of this compound would likely involve the introduction of various functional groups at different positions of the naphthyl moiety to map the steric and electronic requirements of the VLA-4 binding site.

Influence of Phenoxymethyl (B101242) Moiety Modifications on Potency and Selectivity

The 4-(phenoxymethyl)benzamide portion of the molecule serves as a key structural element that orients the molecule within the binding site of its target protein. Modifications to the phenoxymethyl moiety can have a profound effect on the potency and selectivity of the compound.

In a study on SARS-CoV PLpro inhibitors with a naphthyl scaffold, the presence of a phenoxy group was found to have a negative influence on the biological properties of some derivatives. nih.gov This suggests that the orientation and electronic nature of this group are finely tuned for optimal interaction with the target.

The ether linkage in the phenoxymethyl group also plays a role in the molecule's flexibility and conformation. Altering this linker, for instance, by replacing the oxygen with a sulfur or an amino group, would significantly change the geometry and electronic properties of the molecule, likely leading to substantial changes in biological activity.

Role of the Benzamide (B126) Linker and its Substitutions

The benzamide linker is a common feature in many biologically active molecules, and its role is often to provide a rigid scaffold that correctly positions key pharmacophoric groups. In the context of VLA-4 antagonists, the amide bond is a crucial hydrogen bonding element. nih.gov

Substitutions on the benzamide ring itself can also influence activity. In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the nature and position of substituents on the benzamide ring were found to be important for their biological effects. nih.gov Similarly, for this compound, introducing substituents on the benzamide ring could fine-tune its electronic properties and steric interactions within the VLA-4 binding site.

The following table summarizes the general structure-activity relationships for related benzamide derivatives, which can be extrapolated to this compound.

| Modification | General Effect on Activity | Rationale |

| Amide Bond Replacement | Can be tolerated or beneficial | Allows for exploration of different geometries and hydrogen bonding patterns. Amidines, for example, can serve as effective bioisosteres. nih.gov |

| Benzamide Ring Substitution | Modulates activity | Substituents can alter electronic properties and create new interactions with the protein. |

| Linker Rigidity | Important for potency | A rigid linker helps to pre-organize the molecule in the correct conformation for binding, reducing the entropic penalty upon binding. |

Stereochemical Considerations and Enantioselective Synthesis (if applicable)

While this compound itself is not chiral, the introduction of substituents on the naphthyl or phenoxymethyl moieties, or on the benzamide linker, can create stereocenters. Furthermore, restricted rotation around the N-aryl bond (the bond between the naphthyl nitrogen and the benzamide carbonyl) can lead to atropisomerism, a form of axial chirality. nih.govresearchgate.net

The biological activity of chiral molecules is often stereospecific, with one enantiomer or diastereomer being significantly more active than the others. Therefore, the enantioselective synthesis of derivatives of this compound would be crucial for evaluating the activity of individual stereoisomers.

Methods for the enantioselective synthesis of atropisomeric benzamides have been developed, often employing chiral catalysts to control the stereochemistry of the molecule during its formation. nih.gov These methods could potentially be adapted for the synthesis of chiral derivatives of this compound.

For example, peptide-catalyzed bromination has been used for the enantioselective synthesis of atropisomeric benzamides. nih.gov This approach could be used to introduce bromine atoms onto the naphthyl or benzoyl rings in a stereocontrolled manner, which could then be further functionalized.

Development of SAR Models from Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding the relationship between the chemical structure of a compound and its biological activity. For VLA-4 antagonists, several 3D-QSAR and pharmacophore models have been developed. nih.govnih.gov

These models are typically built using a set of compounds with known biological activities. The models identify the key steric, electronic, and hydrophobic features that are important for activity. For example, a 3D-QSAR study on a series of VLA-4 antagonists revealed that a predictive model could be generated, which could then be used to design new, more potent compounds. nih.gov

A QSAR model for this compound derivatives would require a dataset of analogs with their corresponding VLA-4 inhibitory activities. By analyzing this data, a model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

The development of such a model would involve aligning the structures of the compounds and calculating various molecular descriptors. Statistical methods would then be used to correlate these descriptors with the biological activity. The resulting model could provide valuable insights into the key structural features required for potent VLA-4 antagonism.

Mechanism of Action Elucidation and Biochemical Pathways

Molecular Target Identification and Validation

There is no available scientific literature that identifies or validates a specific molecular target for N-1-naphthyl-4-(phenoxymethyl)benzamide. Research on other benzamide (B126) compounds has shown them to interact with a range of targets, including enzymes and receptors. For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.govnih.gov However, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct experimental evidence.

Ligand-Target Binding Kinetics and Thermodynamics (e.g., Ki, IC50 values)

No published data exists detailing the ligand-target binding kinetics or thermodynamics of this compound. Consequently, key metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are unknown. For other, structurally distinct benzamide derivatives, such values have been determined in the context of their specific targets. For example, some novel N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71, with reported IC50 values. nih.gov Similarly, certain N1-benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane derivatives have shown potent calcilytic activity with specific IC50 values against the calcium-sensing receptor. nih.gov

Due to the absence of experimental data for this compound, a data table for its binding kinetics cannot be generated.

Enzyme Kinetic Studies (e.g., competitive, non-competitive, mixed inhibition)

In the absence of an identified molecular target, no enzyme kinetic studies have been performed for this compound. Therefore, its mode of inhibition—whether competitive, non-competitive, uncompetitive, or mixed—remains uncharacterized.

Conformational Changes Induced by Ligand Binding

There are no studies available that describe the conformational changes induced in a target protein upon the binding of this compound. Such studies are contingent on the identification of a specific molecular target and subsequent structural biology analysis, which have not been reported for this compound.

Downstream Effects on Cellular Signaling Pathways

The downstream effects of this compound on cellular signaling pathways have not been elucidated in any published research. Understanding these effects would first require the identification of a primary molecular target and its role in cellular signaling. For instance, the inhibition of the WNK-OSR1/SPAK-NCC signaling cascade by certain N-(4-phenoxyphenyl)benzamide derivatives has been explored, but this is specific to those compounds. nih.gov

Multi-target Interactions and Polypharmacology

The potential for this compound to interact with multiple targets (polypharmacology) has not been investigated. While the concept of multi-target agents is explored in other chemical series, such as with a hybrid of a PPARγ partial agonist and an acetylcholinesterase inhibitor, there is no such research available for the specific compound . mdpi.com

Preclinical Pharmacological Profiling in Vivo Animal Models

Efficacy Studies in Disease-Relevant Animal Models (e.g., Alzheimer's disease models, infectious disease models, cancer xenograft models)

No studies documenting the efficacy of N-1-naphthyl-4-(phenoxymethyl)benzamide in any disease-relevant animal models were identified. There is no available research on its potential therapeutic effects in models of Alzheimer's disease, various infectious diseases, or in cancer xenograft models.

Pharmacokinetic Studies in Animal Models (Absorption, Distribution, Metabolism, Excretion)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical animal model is not available in the public domain.

Blood-Brain Barrier (BBB) Permeability in Preclinical Models

There are no published data on the ability of this compound to cross the blood-brain barrier in preclinical models.

Metabolic Stability in Liver Microsomes or Hepatocytes (in vitro/ex vivo)

No in vitro or ex vivo studies on the metabolic stability of this compound in liver microsomes or hepatocytes have been published.

Bioavailability Studies in Animal Models

Data from bioavailability studies of this compound in any animal model are not publicly accessible.

Advanced Research Perspectives and Applications of N 1 Naphthyl 4 Phenoxymethyl Benzamide

N-1-naphthyl-4-(phenoxymethyl)benzamide as a Molecular Probe for Biological Processes

The intrinsic properties of the naphthalene (B1677914) and benzamide (B126) moieties suggest that this compound could be a valuable scaffold for developing molecular probes to investigate and visualize biological systems.

Leveraging the Naphthyl Moiety for Fluorescence Imaging: The naphthalene group is an intrinsic fluorophore, a property that is foundational to its use in molecular probes. Naphthalene derivatives are known to exhibit fluorescence that can be sensitive to the microenvironment, making them useful for studying cellular processes. niscpr.res.inmdpi.com Research into naphthalene-based fluorescent probes has demonstrated their utility in visualizing cellular membranes and for receptor binding studies. nih.govebi.ac.uk The fluorescence of the N-1-naphthyl group in the target compound could potentially be exploited for "turn-on" sensing mechanisms, where binding to a specific biological target, such as a protein or nucleic acid, could lead to a significant increase in fluorescence intensity. mdpi.comtandfonline.com

Development of Radiolabeled Probes for PET Imaging: The benzamide structure is a well-established pharmacophore for targeting melanin, a pigment overproduced in melanoma cells. nih.govsnmjournals.org This has led to the development of numerous radiolabeled benzamide derivatives for the diagnosis of malignant melanoma using Positron Emission Tomography (PET). nih.govplos.orgkoreascience.kr By incorporating a positron-emitting radionuclide (e.g., ¹⁸F or ⁶⁸Ga) into the this compound structure, it could be transformed into a PET imaging agent. Such a probe could offer high-contrast imaging for the early detection of primary and metastatic melanoma. nih.govsnmjournals.org

Table 1: Potential Molecular Probe Applications and Design Strategies

| Application Area | Probe Type | Design Strategy | Potential Target |

|---|---|---|---|

| Cellular Imaging | Fluorescent Probe | Utilize the intrinsic fluorescence of the naphthalene moiety. Modifications to the phenoxymethyl (B101242) group could modulate fluorescence based on target interaction. | Cellular membranes, specific protein binding sites. nih.govebi.ac.uk |

| Oncology Diagnostics | PET Imaging Agent | Incorporate an ¹⁸F label onto the phenoxy ring or chelate ⁶⁸Ga via a DOTA conjugate attached to the molecule. | Melanin in malignant melanoma cells. nih.govplos.org |

Application in Lead Optimization and Scaffold Development in Medicinal Chemistry

The this compound structure represents a versatile scaffold that can be systematically modified in the lead optimization phase of drug discovery to enhance therapeutic properties. patsnap.com

The Benzamide Scaffold: The benzamide core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. nih.govnanobioletters.com It serves as a rigid linker that correctly orients substituents for optimal interaction with biological targets. Lead optimization efforts frequently focus on modifying the groups attached to the benzamide core to improve potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). acs.orgnih.govnih.gov

The Naphthyl and Phenoxymethyl Moieties as Diversity Elements: The naphthyl group, a bicyclic aromatic system, offers a larger surface area for hydrophobic and π-stacking interactions compared to a simple phenyl ring. ijpsjournal.com This can be crucial for achieving high-affinity binding to a target. The phenoxymethyl group provides additional points for modification. Altering the substitution pattern on the terminal phenyl ring or changing the ether linkage can fine-tune the electronic properties and conformation of the entire molecule. This iterative process of structural modification is central to lead optimization. patsnap.comscienceopen.com

Table 2: Scaffold Development and Lead Optimization Strategies

| Molecular Section | Potential Modifications | Desired Outcome | Example from Related Compounds |

|---|---|---|---|

| Naphthyl Group | Introduction of halogens, hydroxyl, or amino groups. | Enhance binding affinity, modulate metabolism, introduce fluorescent properties. nih.gov | Naphthalimide derivatives show potent anticancer and antimicrobial activity. nih.govmdpi.com |

| Benzamide Linker | Conformational constraint using cyclic structures. | Improve metabolic stability and receptor selectivity. | Optimization of benzamide derivatives as tubulin inhibitors. nih.gov |

Combination Studies with Other Research Compounds in Preclinical Settings

Once a primary biological activity for this compound is identified, preclinical combination studies could be a key strategy to enhance its therapeutic potential. The rationale for combination therapy is to achieve synergistic effects, reduce the likelihood of drug resistance, or lower the required doses to minimize toxicity. researchgate.net

For instance, if the compound were identified as a novel anticancer agent, it could be tested in combination with established chemotherapeutics or targeted agents. For example, benzamide derivatives acting as tubulin inhibitors have been evaluated for their ability to overcome resistance to existing drugs like paclitaxel. nih.gov Similarly, if the compound showed activity as a Smoothened (SMO) antagonist in the Hedgehog signaling pathway, it could be combined with other drugs that target different nodes of this pathway to treat cancers like medulloblastoma. nih.gov

Preclinical models, including cell-based assays and animal xenograft models, would be essential to evaluate the efficacy and safety of such combinations. nih.govnih.gov The design of these studies would depend heavily on the compound's mechanism of action.

Exploration of Novel Biological Activities Based on Cheminformatics Predictions

Cheminformatics provides powerful computational tools to predict the biological activities of novel molecules, thereby guiding and prioritizing experimental research. longdom.org Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping can be applied to this compound to generate hypotheses about its potential targets.